
Ocinaplon
Übersicht
Beschreibung
Ocinaplon ist ein Anxiolytikum, das zur Familie der Pyrazolopyrimidine gehört. Es hat ein ähnliches pharmakologisches Profil wie die Benzodiazepine, jedoch mit hauptsächlich anxiolytischen Eigenschaften und relativ geringen sedativen oder amnestischen Wirkungen . This compound wurde auf seine potenzielle Verwendung bei der Behandlung von Angststörungen untersucht, seine Entwicklung wurde jedoch aufgrund von Leberkomplikationen, die in klinischen Studien beobachtet wurden, eingestellt .
Vorbereitungsmethoden
Die Synthese von Ocinaplon beinhaltet die Kondensation von 4-Acetylpyridin mit N,N-Dimethylformamiddimethylacetal, um ein Enamid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit (3-Amino-1H-pyrazol-4-yl)(2-pyridinyl)methanon kondensiert, um this compound zu erhalten
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die this compound betreffen, sind weniger verbreitet und nicht gut untersucht.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pyridin- und Pyrazolringe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
Ocinaplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common and not well-studied.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridine and pyrazole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Selectivity and Efficacy
The efficacy of ocinaplon has been assessed through various studies:
- Potency : this compound is approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests but still provides significant anxiolytic effects in behavioral models.
- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties but lacks enhanced selectivity compared to this compound .
Generalized Anxiety Disorder
This compound has been extensively studied for its potential in treating generalized anxiety disorder (GAD). Key findings from clinical trials include:
- Efficacy : In a double-blind placebo-controlled trial involving patients with GAD, this compound demonstrated statistically significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo. Patients receiving this compound showed an average improvement of 14.2 points on the HAM-A scale after treatment .
- Safety Profile : The incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) was not significantly different from placebo, indicating a favorable safety profile for this compound compared to traditional anxiolytics .
Preclinical Studies
Preclinical studies have highlighted the anxioselective profile of this compound:
- In rodent models, this compound produced significant anxiolytic effects without the typical side effects associated with benzodiazepines. For instance, it showed robust performance in conflict procedures and antagonized convulsions induced by pentylenetetrazole at doses lower than those causing motor depression or ataxia .
Clinical Trials
Several clinical trials have confirmed the efficacy and safety of this compound:
- Proof-of-Concept Trial : A multicenter trial evaluated the effects of this compound on patients meeting DSM-IV criteria for GAD. Results indicated that this compound was more effective than placebo in reducing anxiety scores without significant adverse events .
- Long-term Efficacy : In longer trials, this compound maintained its efficacy over extended periods while continuing to show a safety profile devoid of common benzodiazepine-related side effects .
Summary Table of Key Findings
Study Type | Key Findings |
---|---|
Preclinical Studies | Significant anxiolytic effects without sedation at lower doses |
Clinical Trials | Statistically significant reduction in HAM-A scores |
Safety Profile | No significant benzodiazepine-like side effects observed |
Wirkmechanismus
Ocinaplon exerts its anxiolytic effects by modulating GABA A receptors. It is more subtype-selective than most benzodiazepines, which means it selectively targets specific subtypes of GABA A receptors . This selective modulation enhances the inhibitory effects of GABA, leading to reduced anxiety without significant sedation or amnesia .
Vergleich Mit ähnlichen Verbindungen
Ocinaplon gehört zur Familie der Pyrazolopyrimidine, zu der auch Zaleplon und Indiplon gehören . Im Vergleich zu diesen Verbindungen hat this compound ein einzigartiges pharmakologisches Profil mit hauptsächlich anxiolytischen Eigenschaften und minimalen sedativen Wirkungen . Zaleplon und Indiplon hingegen werden hauptsächlich als Hypnotika zur Behandlung von Schlaflosigkeit eingesetzt .
Ähnliche Verbindungen
Zaleplon: Ein Hypnotikum, das zur Kurzzeitbehandlung von Schlaflosigkeit eingesetzt wird.
Indiplon: Ein weiteres Hypnotikum, das zur Behandlung von Schlaflosigkeit untersucht wurde.
Das einzigartige anxiolytische Profil von this compound und die selektive Modulation von GABA A-Rezeptoren unterscheiden es von diesen ähnlichen Verbindungen .
Biologische Aktivität
Ocinaplon is a novel compound primarily studied for its anxiolytic properties, acting as a selective modulator of GABA receptors. Its unique pharmacological profile distinguishes it from traditional benzodiazepines, making it a subject of interest in anxiety disorder treatments. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and the implications of its biotransformation products.
This compound functions primarily through modulation of GABA receptors, which are critical in the regulation of neuronal excitability across the central nervous system. The compound exhibits a partial positive modulation at various GABA receptor subtypes, particularly those containing the α1, α2, and α3 subunits. Unlike classic benzodiazepines such as diazepam, which can cause sedation and muscle relaxation, this compound is designed to minimize these side effects while providing anxiolytic effects.
GABA Receptor Selectivity
The selectivity and efficacy of this compound at different GABA receptor subtypes were assessed through various studies:
- Potency and Efficacy : this compound demonstrated varying potencies across receptor isoforms. For instance, it was found to be approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests while still providing significant anxiolytic effects in behavioral models .
- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties. DOV 315,090 acts as a positive modulator at GABA receptors but does not exhibit enhanced selectivity compared to this compound .
Clinical Studies
This compound has undergone several clinical trials to evaluate its efficacy in treating generalized anxiety disorder (GAD). A notable multicenter study reported significant reductions in anxiety scores among patients treated with this compound compared to placebo:
- Study Design : A double-blind, placebo-controlled trial involved patients receiving a daily dose of 180-240 mg of this compound over two weeks.
- Results : The treatment group exhibited a mean improvement of 14.2 points on the Hamilton Anxiety Rating Scale (HAM-A), indicating substantial anxiolytic effects without the typical side effects associated with benzodiazepines .
Comparative Efficacy
Table 1 summarizes the comparative efficacy and side effect profiles of this compound versus traditional benzodiazepines:
Compound | Efficacy (HAM-A Reduction) | Sedation Incidence | Potency (GABA Modulation) |
---|---|---|---|
This compound | 14.2 points | Low | Moderate |
Diazepam | Higher | High | High |
Case Studies and Findings
Several case studies have highlighted both the potential and limitations of this compound:
- Case Study on Efficacy : In clinical settings, patients reported reduced anxiety symptoms without significant sedation or impairment in cognitive function compared to those treated with diazepam .
- Safety Profile : Despite its anxiolytic effects, concerns regarding reversible elevations in liver enzymes were noted during Phase III trials, which halted further development .
Eigenschaften
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ocinaplon exert its anxiolytic effects?
A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.
Q3: What is known about the pharmacokinetics of this compound?
A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.
Q4: What preclinical studies support this compound's anxiolytic potential?
A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []
Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?
A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []
Q6: What is the current status of this compound's development?
A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.